[1-(Aminomethyl)cyclobutyl](thiophen-3-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)cyclobutylmethanol is a chemical compound with the molecular formula C10H15NOS and a molecular weight of 197.3 g/mol This compound features a cyclobutyl ring attached to an aminomethyl group and a thiophen-3-ylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)cyclobutylmethanol typically involves the reaction of cyclobutylmethylamine with thiophen-3-ylmethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
While specific industrial production methods for 1-(Aminomethyl)cyclobutylmethanol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction parameters, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
1-(Aminomethyl)cyclobutylmethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(Aminomethyl)cyclobutylmethanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)cyclobutylmethanol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the thiophen-3-ylmethanol moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Thiophenemethanol: Similar structure but lacks the aminomethyl and cyclobutyl groups.
Cyclobutylmethanol: Contains the cyclobutyl and methanol groups but lacks the thiophen-3-yl moiety.
Thiophen-3-ylmethanol: Contains the thiophen-3-yl and methanol groups but lacks the aminomethyl and cyclobutyl groups.
Uniqueness
1-(Aminomethyl)cyclobutylmethanol is unique due to its combination of the cyclobutyl ring, aminomethyl group, and thiophen-3-ylmethanol moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C10H15NOS |
---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
[1-(aminomethyl)cyclobutyl]-thiophen-3-ylmethanol |
InChI |
InChI=1S/C10H15NOS/c11-7-10(3-1-4-10)9(12)8-2-5-13-6-8/h2,5-6,9,12H,1,3-4,7,11H2 |
InChI Key |
FDMUDNMXWZDBMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CN)C(C2=CSC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.